2-(4-ethylphenoxy)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
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Overview
Description
2-(4-ETHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and an isobenzofuranyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE typically involves the following steps:
Formation of the Ethylphenoxy Intermediate: The ethylphenoxy group can be synthesized by reacting 4-ethylphenol with an appropriate halogenating agent, such as bromine or chlorine, under basic conditions.
Coupling with Isobenzofuranyl Acetate: The ethylphenoxy intermediate is then coupled with isobenzofuranyl acetate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of 2-(4-ETHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE
- 2-(4-PROPYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE
Uniqueness
2-(4-ETHYLPHENOXY)-N-(1-OXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)ACETAMIDE is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C18H17NO4/c1-2-12-3-6-15(7-4-12)22-11-17(20)19-14-5-8-16-13(9-14)10-23-18(16)21/h3-9H,2,10-11H2,1H3,(H,19,20) |
InChI Key |
GDWULTXUANATMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)OC3 |
Origin of Product |
United States |
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